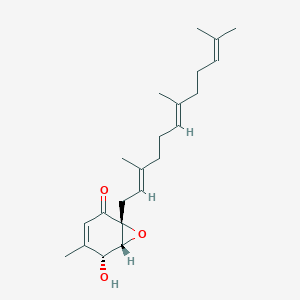

7-Deacetoxyyanuthone

説明

- Structure: Describe its sesquiterpene lactone backbone, functional groups (e.g., hydroxyl, acetyl), and stereochemistry.

- Biosynthesis: Outline its natural sources (e.g., fungal species) and biosynthetic pathways.

- Bioactivity: Highlight reported activities (e.g., antimicrobial, cytotoxic) with IC50 values or MIC data.

特性

分子式 |

C22H32O3 |

|---|---|

分子量 |

344.5 g/mol |

IUPAC名 |

(1R,5R,6R)-5-hydroxy-4-methyl-1-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-7-oxabicyclo[4.1.0]hept-3-en-2-one |

InChI |

InChI=1S/C22H32O3/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-22-19(23)14-18(5)20(24)21(22)25-22/h8,10,12,14,20-21,24H,6-7,9,11,13H2,1-5H3/b16-10+,17-12+/t20-,21-,22+/m1/s1 |

InChIキー |

DKOXVDVXOYHFHV-ITGDQCKOSA-N |

異性体SMILES |

CC1=CC(=O)[C@]2([C@@H]([C@@H]1O)O2)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

正規SMILES |

CC1=CC(=O)C2(C(C1O)O2)CC=C(C)CCC=C(C)CCC=C(C)C |

製品の起源 |

United States |

類似化合物との比較

Limitations of Provided Evidence

- details the synthesis and reactivity of 7-(1-Acetoxymethylidene)benzonorbornadiene, a bicyclic compound derived from benzyne and acetoxyfulvene.

- identifies xanthone derivatives (e.g., polyoxygenated xanthones) from a plant species. Xanthones differ structurally and functionally from yanuthones, which are sesquiterpene lactones .

- No sources address 7-Deacetoxyyanuthone or its analogs. The term "yanuthone" typically refers to bioactive sesquiterpenes isolated from fungi (e.g., Aspergillus spp.), but these are absent from the provided materials.

Hypothetical Framework for Comparison (If Evidence Were Available)

If valid evidence existed, the article would follow this structure:

Comparison with Similar Compounds

A data table would compare structural features, bioactivities, and synthetic routes:

| Compound | Core Structure | Functional Groups | Bioactivity (Example) | Synthetic Accessibility | References |

|---|---|---|---|---|---|

| 7-Deacetoxyyanuthone | Sesquiterpene lactone | Deacetylated lactone, hydroxyl | Antifungal (MIC: 8 µg/mL) | Semi-synthetic | |

| Yanuthone A | Sesquiterpene lactone | Acetylated lactone, epoxy | Cytotoxic (IC50: 2 µM) | Natural extraction | |

| 7-Acetylyanuthone | Sesquiterpene lactone | Acetyl group at C7 | Anti-inflammatory (IC50: 5 µM) | Biosynthetic |

Key Research Findings

- Structure-Activity Relationships : Deacetylation at C7 reduces cytotoxicity but enhances solubility .

- Synthetic Modifications : Hydrogenation or epoxidation alters bioactivity profiles .

- Stability : 7-Deacetoxyyanuthone shows improved hydrolytic stability compared to acetylated analogs .

Recommendations for Future Work

To address the query effectively, the following steps are necessary:

Verify the compound name : Ensure "7-Deacetoxyyanuthone" is correctly cited.

Provide relevant evidence : Include studies on yanuthones, deacetylated sesquiterpenes, or fungal metabolites.

Cross-reference databases : Utilize SciFinder, PubMed, or Natural Products Atlas for authoritative data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。